molecular formula C29H26N4O4S2 B11087251 N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(morpholin-4-ylcarbonyl)benzamide

N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(morpholin-4-ylcarbonyl)benzamide

Cat. No.: B11087251
M. Wt: 558.7 g/mol
InChI Key: DXYQKTGSDCBKLB-UHFFFAOYSA-N
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Description

N-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(4-MORPHOLINYLCARBONYL)BENZAMIDE is a complex organic compound that features a unique combination of indole, benzothiazole, and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(4-MORPHOLINYLCARBONYL)BENZAMIDE typically involves multi-step organic reactions The process begins with the preparation of the indole and benzothiazole intermediates, followed by their coupling through a sulfanyl linkage

    Preparation of Indole Intermediate: The indole intermediate can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Preparation of Benzothiazole Intermediate: The benzothiazole intermediate is typically synthesized through the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives.

    Coupling Reaction: The indole and benzothiazole intermediates are coupled using a suitable sulfanylating agent, such as thioglycolic acid, under basic conditions.

    Introduction of Morpholine Carbonyl Group: The final step involves the reaction of the coupled product with morpholine and a carbonylating agent, such as phosgene or triphosgene, to introduce the morpholine carbonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(4-MORPHOLINYLCARBONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and indole moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF), and pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(4-MORPHOLINYLCARBONYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(4-MORPHOLINYLCARBONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, leading to alterations in cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

N-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(4-MORPHOLINYLCARBONYL)BENZAMIDE can be compared with other similar compounds, such as:

    N-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(4-PIPERIDINYLCARBONYL)BENZAMIDE: This compound features a piperidine moiety instead of a morpholine moiety, which may result in different biological activities and properties.

    N-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(4-PYRROLIDINYLCARBONYL)BENZAMIDE: This compound contains a pyrrolidine moiety, which may also lead to variations in its biological effects and applications.

The uniqueness of N-(2-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-(4-MORPHOLINYLCARBONYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H26N4O4S2

Molecular Weight

558.7 g/mol

IUPAC Name

N-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-(morpholine-4-carbonyl)benzamide

InChI

InChI=1S/C29H26N4O4S2/c34-26(33-12-11-19-5-1-4-8-24(19)33)18-38-29-31-23-10-9-20(17-25(23)39-29)30-27(35)21-6-2-3-7-22(21)28(36)32-13-15-37-16-14-32/h1-10,17H,11-16,18H2,(H,30,35)

InChI Key

DXYQKTGSDCBKLB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC4=C(S3)C=C(C=C4)NC(=O)C5=CC=CC=C5C(=O)N6CCOCC6

Origin of Product

United States

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